molecular formula C22H25N3O B2571093 N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide CAS No. 1796926-93-6

N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide

Cat. No.: B2571093
CAS No.: 1796926-93-6
M. Wt: 347.462
InChI Key: DPVJVVUKWBKJOW-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclohexyl group, a dihydroacenaphthylenyl group, and a methylacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl and dihydroacenaphthylenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide include other cyanocyclohexyl derivatives and dihydroacenaphthylenyl compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows it to exhibit distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(1,2-dihydroacenaphthylen-5-ylamino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-25(22(15-23)12-3-2-4-13-22)20(26)14-24-19-11-10-17-9-8-16-6-5-7-18(19)21(16)17/h5-7,10-11,24H,2-4,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVJVVUKWBKJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC1=CC=C2CCC3=C2C1=CC=C3)C4(CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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